1h-[1,3]Oxazino[3,4-a]benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32881-63-3 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1H-[1,3]oxazino[3,4-a]benzimidazole |
InChI |
InChI=1S/C10H8N2O/c1-2-4-9-8(3-1)11-10-5-6-13-7-12(9)10/h1-6H,7H2 |
InChI Key |
SFTJBTZDORSFFO-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C(=NC3=CC=CC=C32)C=CO1 |
Origin of Product |
United States |
Synthetic Methodologies for 1h 1 2 Oxazino 3,4 a Benzimidazole and Its Structural Analogues
Retrosynthetic Analysis and Strategic Disconnections for the 1H-benchchem.comumich.eduOxazino[3,4-a]benzimidazole Core
Retrosynthetic analysis of the 1H- umich.eduoxazino[3,4-a]benzimidazole core reveals several strategic disconnections. The most common approach involves disconnecting the oxazine (B8389632) ring, leading to a benzimidazole (B57391) precursor. This can be achieved by cleaving the C-O and C-N bonds of the oxazine ring. This strategy suggests that the fusion of the oxazine ring onto a pre-formed benzimidazole skeleton is a viable synthetic route.
Another key disconnection can be made at the benzimidazole ring itself, breaking it down into an o-phenylenediamine (B120857) derivative and a suitable one-carbon synthon. This approach allows for the construction of the benzimidazole ring as a final step in the synthesis. The choice of disconnection strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Classical and Contemporary Synthetic Approaches to the 1H-benchchem.comumich.eduOxazino[3,4-a]benzimidazole Framework
A variety of synthetic methods have been developed for the construction of the 1H- umich.eduoxazino[3,4-a]benzimidazole framework, ranging from classical condensation reactions to modern transition-metal-catalyzed processes.
Multi-component Reaction (MCR) Strategies for Assembling the 1H-benchchem.comumich.eduOxazino[3,4-a]benzimidazole Unit
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 1H- umich.eduoxazino[3,4-a]benzimidazole from simple starting materials in a single step. nih.gov An iron-catalyzed three-component reaction of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) as a nitrogen source has been developed for the synthesis of benzimidazole derivatives. nih.gov This domino process involves C–N bond formation and subsequent cyclization. nih.gov Similarly, a one-pot, three-component synthesis of 1,3-oxazine derivatives has been reported. researchgate.net These MCR strategies are highly valued for their operational simplicity and ability to generate molecular diversity. nih.gov
Cyclocondensation and Annulation Techniques for 1H-benchchem.comumich.eduOxazino[3,4-a]benzimidazole Ring Closure
Cyclocondensation and annulation reactions are fundamental to the formation of the 1H- umich.eduoxazino[3,4-a]benzimidazole ring system. A common method involves the condensation of o-phenylenediamines with various carbonyl compounds to form the benzimidazole core. umich.edunih.gov For instance, the reaction of o-phenylenediamine with aldehydes or carboxylic acids under various catalytic conditions leads to the formation of benzimidazoles. umich.edunih.gov The subsequent fusion of the oxazine ring can be achieved through cyclization reactions. For example, the reaction of 2-aminophenol (B121084) with glyoxal (B1671930) in the presence of an acid catalyst can form the oxazine ring, which is then fused to the benzimidazole ring. Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields. acs.org
| Catalyst | Reactants | Product | Yield (%) | Reference |
| None (Grinding) | o-phenylenediamine, organic acid/aldehyde | Benzimidazole derivatives | Good | umich.edu |
| ZnO NPs | o-phenylenediamine, aromatic aldehydes | Benzimidazole derivatives | High | nih.gov |
| Ammonium chloride | o-phenylenediamine, carbonyl compounds | Benzimidazole derivatives | 75-94 | nih.gov |
Transition-Metal Catalyzed Routes for 1H-benchchem.comumich.eduOxazino[3,4-a]benzimidazole Synthesis
Transition-metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including 1H- umich.eduoxazino[3,4-a]benzimidazole. Rhodium-catalyzed C(sp²)-H activation strategies have been utilized to construct the oxazine-benzimidazole framework from N-carboxamido indoles and sulfoxonium ylides. Palladium-catalyzed coupling reactions, followed by in situ cyclization, have been used to synthesize 2,5-disubstituted oxazoles, which are structurally related to the oxazine portion of the target molecule. organic-chemistry.org Copper-catalyzed reactions have also been employed in the synthesis of imidazopyridines, a related class of fused heterocycles. beilstein-journals.org These methods often offer high selectivity and efficiency under mild reaction conditions. researchgate.net
| Metal Catalyst | Reaction Type | Starting Materials | Product | Reference |
| Rhodium | C(sp²)-H activation | N-carboxamido indoles, sulfoxonium ylides | Oxazine-benzimidazole framework | |
| Palladium | Coupling/Cyclization | N-propargylamides, aryl iodides | 2,5-disubstituted oxazoles | organic-chemistry.org |
| Copper | aza-Michael addition/cyclization | 2-aminopyridines, nitromethane | Imidazo[1,2-a]pyridines | beilstein-journals.org |
| Silver | 6-endo-dig Cyclization | N-Boc-2-alkynylbenzimidazole derivatives | 1H-benzo nih.govresearchgate.netimidazo[1,2-c] umich.eduoxazin-1-one derivatives | nih.gov |
Green Chemistry Principles and Sustainable Protocols in 1H-benchchem.comumich.eduOxazino[3,4-a]benzimidazole Synthesis
In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. Green chemistry principles have been applied to the synthesis of 1H- umich.eduoxazino[3,4-a]benzimidazole and related heterocycles. umich.eduresearchgate.net This includes the use of solvent-free reaction conditions, such as grinding methods, which offer high atom economy and reduced waste. umich.edu The use of water as a solvent and biodegradable catalysts are other green approaches. researchgate.net Nanocatalysts, such as ZnO nanoparticles, have been shown to be efficient and recyclable catalysts for benzimidazole synthesis, offering high yields in shorter reaction times. nih.gov Microwave-assisted organic synthesis (MAOS) is another eco-friendly technique that can rapidly produce heterocyclic compounds in high yields. acs.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in 1h-mdpi.comresearchgate.netOxazino[3,4-a]benzimidazole Synthesis
The synthesis of the 1h- mdpi.comresearchgate.netoxazino[3,4-a]benzimidazole core and its derivatives often involves cyclization reactions that can be finely tuned by altering various reaction parameters. Detailed research into these conditions allows for the rational design of synthetic protocols that are both efficient and selective. Key factors that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.
A notable example of such optimization can be seen in the synthesis of a structurally related compound, 1H-benzo nih.govresearchgate.netimidazo[1,2-c] mdpi.comresearchgate.netoxazin-1-one. While not identical to 1h- mdpi.comresearchgate.netOxazino[3,4-a]benzimidazole, the study of its formation provides valuable insights into the types of optimizations that are relevant for this class of compounds. Research has demonstrated the effectiveness of a silver carbonate (Ag₂CO₃) and trifluoroacetic acid (TFA) catalytic system in promoting the intramolecular oxacyclization of N-Boc-2-alkynylbenzimidazole substrates. mdpi.comnih.gov This process is highly regioselective, exclusively favoring the 6-endo-dig cyclization to form the desired oxazinone ring system. mdpi.comnih.gov
Initial investigations into the reaction conditions for a model substrate, N-Boc-2-(phenylethynyl)benzimidazole, highlighted the inefficiency of certain catalysts. For instance, the use of zinc chloride (ZnCl₂) was found to be ineffective in promoting the intramolecular cyclization when the alkyne substituent was an aromatic ring. mdpi.com This observation prompted a systematic optimization of the reaction conditions.
The optimization process involved screening various catalysts, additives, and solvents, and adjusting the temperature and reaction time. The combination of a catalytic amount of Ag₂CO₃ (0.1 equivalents) and TFA (2 equivalents) in dichloroethane (DCE) as a solvent at 60°C proved to be the most effective. nih.gov These conditions led to a significant improvement in the conversion of the starting material and a reduction in the reaction time. nih.gov
The following interactive data table summarizes the key findings from the optimization studies for the synthesis of a 1H-benzo nih.govresearchgate.netimidazo[1,2-c] mdpi.comresearchgate.netoxazin-1-one derivative, which serves as a model for understanding the optimization of reaction conditions for related oxazino-benzimidazole structures.
Table 1: Optimization of Oxacyclization Reaction Conditions for a 1H-Benzo nih.govresearchgate.netimidazo[1,2-c] mdpi.comresearchgate.netoxazin-1-one Derivative nih.gov
| Entry | Catalyst (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | ZnCl₂ (2) | - | DCE | 40 | 72 | 40 |
| 2 | ZnCl₂ (2) | - | DCE | 60 | 48 | 50 |
| 3 | Ag₂CO₃ (0.1) | TFA (2) | DCE | 60 | 24 | 85 |
| 4 | Ag₂CO₃ (0.1) | TFA (2) | CH₃CN | 60 | 24 | 75 |
| 5 | Ag₂CO₃ (0.1) | TFA (2) | Toluene | 60 | 24 | 60 |
The data clearly indicates that the Ag₂CO₃/TFA catalytic system in DCE at 60°C provides the optimal conditions for this specific transformation, resulting in a high conversion rate within a reasonable timeframe. This systematic approach to optimizing reaction conditions is crucial for developing robust and efficient synthetic methods for 1h- mdpi.comresearchgate.netOxazino[3,4-a]benzimidazole and its structural analogues, ensuring higher yields and selectivity for the desired products.
Advanced Structural Characterization and Spectroscopic Investigations of 1h 1 2 Oxazino 3,4 a Benzimidazole
X-ray Crystallographic Analysis of 1H-beilstein-journals.orgbeilstein-journals.orgOxazino[3,4-a]benzimidazole Derivatives: Bond Lengths, Angles, and Conformations
While a crystal structure for the parent 1H- beilstein-journals.orgbeilstein-journals.orgOxazino[3,4-a]benzimidazole is not widely reported, analysis of closely related derivatives, such as substituted 1,3,4-oxadiazoles, reveals key structural features. The 1,3,4-oxadiazole (B1194373) ring is consistently found to be planar, a characteristic of its aromatic nature. mdpi.com This planarity is crucial for the electronic properties of the molecule.
In a typical analysis of a fused benzimidazole (B57391) derivative, X-ray diffraction would reveal the near-planarity of the benzimidazole unit itself. conicet.gov.ar The fusion with the oxazine (B8389632) ring introduces specific conformational constraints. The oxazine ring in related six-membered cyclic carbamates (oxazinanones) adopts distinct conformations (e.g., chair, boat) depending on the substituents and crystal packing forces. researchgate.net Analysis would precisely map the puckering of the oxazine ring and the dihedral angles between the fused ring systems, which are critical determinants of the molecule's steric profile and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, that stabilize the crystal lattice. mdpi.comconicet.gov.ar
Table 1: Representative Bond Length and Angle Data from X-ray Crystallography for a Hypothetical 1,3,4-Oxadiazole Moiety This table illustrates typical data obtained from X-ray analysis of a related heterocyclic ring system. mdpi.com
| Bond/Angle | Type | Value |
| O1—C2 | Bond Length | 1.36 Å |
| C2—N3 | Bond Length | 1.30 Å |
| N3—N4 | Bond Length | 1.41 Å |
| N4—C5 | Bond Length | 1.31 Å |
| C5—O1 | Bond Length | 1.36 Å |
| C5—O1—C2 | Bond Angle | 104.2° |
| O1—C2—N3 | Bond Angle | 114.5° |
| C2—N3—N4 | Bond Angle | 103.1° |
| N3—N4—C5 | Bond Angle | 103.7° |
| N4—C5—O1 | Bond Angle | 114.5° |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Electronic Environments and Molecular Dynamics in 1H-beilstein-journals.orgbeilstein-journals.orgOxazino[3,4-a]benzimidazole
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of compounds in solution. researchgate.net For the 1H- beilstein-journals.orgbeilstein-journals.orgOxazino[3,4-a]benzimidazole framework, ¹H and ¹³C NMR provide detailed information about the chemical environment of each magnetically active nucleus, revealing insights into electron density, substituent effects, and molecular dynamics. arabjchem.org
In derivatives such as 3-phenylbenzo[1′,2′:4,5]imidazo[1,2-c] beilstein-journals.orgbeilstein-journals.orgoxazin-1-one, the proton signals of the benzimidazole moiety typically appear in the aromatic region (δ 7.0–8.5 ppm). nih.govmdpi.com The specific chemical shifts and coupling patterns are dictated by the substitution on the phenyl and benzimidazole rings. The protons on the oxazine ring exhibit signals at distinct chemical shifts; for instance, in 3,4-Dihydro-1H- beilstein-journals.orgarabjchem.orgoxazino[4,3-a]benzimidazole, the methylene (B1212753) protons of the oxazine ring appear as multiplets around δ 4.1-4.4 ppm. rsc.org
¹³C NMR spectroscopy complements the proton data, with the carbon atoms of the benzimidazole ring resonating between δ 108 and 150 ppm. rsc.org The carbonyl carbon in oxazinone derivatives is particularly notable, appearing far downfield (e.g., δ ~157 ppm), confirming the presence of this functional group. mdpi.com The study of various substituted benzimidazoles shows that tautomeric equilibria can influence the observed signals, sometimes leading to averaged chemical shifts in solution due to rapid proton exchange. beilstein-journals.orgarabjchem.org
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Representative 3,4-Dihydro-1-phenyl-1H- beilstein-journals.orgarabjchem.orgoxazino[4,3-a]benzimidazole Derivative in CDCl₃ rsc.org
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzimidazole Aromatic | 7.30-7.80 (m) | 108.9, 119.9, 122.8, 122.9, 134.0, 142.6 |
| Oxazine CH | 6.02 (s) | 76.5 |
| Oxazine CH₂ | 4.15-4.45 (m) | 62.2, 42.3 |
| Phenyl Aromatic | 7.30-7.45 (m) | 129.8, 131.8, 136.7 |
| Fused Carbon (C=N) | - | 149.1 |
While 1D NMR provides fundamental data, complex structures like 1H- beilstein-journals.orgbeilstein-journals.orgOxazino[3,4-a]benzimidazole necessitate two-dimensional (2D) NMR experiments for unambiguous signal assignment. researchgate.net
COSY (COrrelation SpectroscopY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu It is crucial for tracing the connectivity of protons within the benzimidazole and any substituent rings, revealing which protons are adjacent (typically separated by two or three bonds).
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu It provides a powerful method for assigning the ¹³C signals based on the already-assigned proton signals, and vice-versa. For example, it would definitively link the oxazine methylene protons to their corresponding carbon signals. rsc.org
NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment detects through-space correlations between protons that are close to each other, regardless of whether they are bonded. NOESY is instrumental in determining the stereochemistry and conformation of the molecule, for example, by showing spatial proximity between protons on the oxazine ring and those on a nearby substituent.
Together, these techniques allow for a complete and confident assignment of all ¹H and ¹³C signals, which is a prerequisite for a full structural elucidation in solution. beilstein-journals.orgyoutube.com
Solid-State NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in their crystalline or amorphous solid forms. beilstein-journals.org Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR under magic-angle spinning (MAS) can provide detailed information about the local environment of nuclei in the solid state. researchgate.net
For benzimidazole-containing compounds, ssNMR is particularly valuable for investigating phenomena that are absent or averaged out in solution. nih.gov This includes the study of polymorphism (the existence of multiple crystal forms) and the direct observation of tautomeric forms that may be "frozen" in the crystal lattice. conicet.gov.arresearchgate.net For 1H- beilstein-journals.orgbeilstein-journals.orgOxazino[3,4-a]benzimidazole, ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) experiments would be highly informative. These experiments can distinguish between different tautomers by observing distinct chemical shifts for the nitrogen and carbon atoms within the imidazole (B134444) ring. beilstein-journals.orgnih.gov Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding, by analyzing proton chemical shifts and through-space dipolar couplings, providing insights into the crystal packing that are complementary to those obtained from X-ray diffraction. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting in 1H-beilstein-journals.orgbeilstein-journals.orgOxazino[3,4-a]benzimidazole
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a rapid and non-destructive method for identifying functional groups and providing a unique "fingerprint" for a molecule.
In the analysis of 1H- beilstein-journals.orgbeilstein-journals.orgOxazino[3,4-a]benzimidazole derivatives, FT-IR spectroscopy is highly effective for identifying key structural motifs. For example, in the related 1H-benzo arabjchem.orgnih.govimidazo[1,2-c] beilstein-journals.orgbeilstein-journals.orgoxazin-1-one system, a strong absorption band is observed in the region of 1760-1766 cm⁻¹, which is characteristic of the C=O stretching vibration of the cyclic carbamate (B1207046) in the oxazinone ring. mdpi.com Other significant bands include C=N stretching vibrations from the imidazole ring and C-O-C stretching from the oxazine ether linkage. nih.govresearchgate.net The aromatic C-H and C=C stretching vibrations of the benzene (B151609) ring typically appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. mdpi.com
Raman spectroscopy provides complementary information. While C=O bonds give strong IR signals, C=C and C=N bonds in aromatic systems often produce strong and sharp signals in the Raman spectrum, aiding in the characterization of the fused heterocyclic core. The region below 1500 cm⁻¹ is known as the fingerprint region, where complex vibrations related to the entire molecular skeleton occur. The unique pattern of bands in this region is highly specific to the compound's structure, making it invaluable for identification and quality control. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign the observed vibrational modes with high confidence. nih.gov
Table 3: Key FT-IR Vibrational Frequencies for a Representative 3-(p-Tolyl)benzo[1′,2′:4,5]imidazo[1,2-c] beilstein-journals.orgbeilstein-journals.orgoxazin-1-one Derivative mdpi.com
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3075, 3023 | Weak | Aromatic C-H Stretch |
| 1766 | Strong | C=O Stretch (Oxazinone) |
| 1639, 1606 | Medium | C=C / C=N Stretch (Aromatic/Imidazole) |
| 1547 | Medium | Ring Skeletal Vibrations |
| 1371 | Medium | C-H Bending |
| 1100 | Strong | C-O-C Asymmetric Stretch (Ether) |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of 1H-beilstein-journals.orgbeilstein-journals.orgOxazino[3,4-a]benzimidazole
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the elemental analysis of organic compounds. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 parts per million), HRMS allows for the determination of a unique elemental formula. nih.gov For novel heterocyclic compounds like derivatives of 1H- beilstein-journals.orgbeilstein-journals.orgOxazino[3,4-a]benzimidazole, obtaining an HRMS measurement is a critical step in confirming the identity of a synthesized product. For instance, the calculated mass for the [M+H]⁺ ion of C₁₇H₁₃N₂O₂ is 277.0977, and a typical experimental finding of 277.0976 provides strong evidence for this elemental composition. mdpi.com
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the parent ion. While specific fragmentation data for the parent 1H- beilstein-journals.orgbeilstein-journals.orgOxazino[3,4-a]benzimidazole is not detailed in the provided context, general principles for fused heterocycles can be inferred. Upon ionization (e.g., via Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint.
For the 1H- beilstein-journals.orgbeilstein-journals.orgOxazino[3,4-a]benzimidazole skeleton, fragmentation would likely involve characteristic losses corresponding to stable neutral molecules. Plausible fragmentation pathways could include:
Cleavage of the oxazine ring, potentially through a retro-Diels-Alder (rDA) type reaction or loss of small molecules like formaldehyde (B43269) (CH₂O) or carbon monoxide (CO) if a carbonyl is present.
Fission of the benzimidazole ring, a generally stable aromatic system, which would likely occur after the initial fragmentation of the more labile oxazine portion.
Loss of substituents from the aromatic ring.
The systematic analysis of these fragmentation patterns allows for the differentiation of isomers and provides corroborating evidence for the proposed molecular structure. nih.gov
Theoretical and Computational Studies on 1h 1 2 Oxazino 3,4 a Benzimidazole
Quantum Chemical Calculations (Density Functional Theory, DFT; Ab Initio Methods) for Electronic Structure and Reactivity Prediction of 1h-nih.govmdpi.comOxazino[3,4-a]benzimidazole
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 1h- nih.govmdpi.comOxazino[3,4-a]benzimidazole ring system. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the optimized molecular geometry and electronic structure. DFT, particularly with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in studying benzimidazole (B57391) derivatives. mdpi.comresearchgate.netdoaj.org These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from X-ray crystallography where available. mdpi.comresearchgate.netdoaj.org
Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping of 1h-nih.govmdpi.comOxazino[3,4-a]benzimidazole
Frontier Molecular Orbital (FMO) analysis is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller energy gap generally implies higher chemical reactivity. nih.gov For benzimidazole-based systems, the HOMO is often distributed over the benzimidazole part, while the LUMO may be localized on other parts of the molecule depending on the substituents.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. nih.govmdpi.com It is an invaluable tool for identifying the sites for electrophilic and nucleophilic reactions. researchgate.netdoaj.org In a typical MEP map:
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are often found around electronegative atoms like oxygen and nitrogen. nih.gov
Blue regions denote positive electrostatic potential, representing electron-deficient areas that are susceptible to nucleophilic attack. nih.gov
Green regions represent neutral or zero potential. nih.gov
For a molecule like 1h- nih.govmdpi.comOxazino[3,4-a]benzimidazole, MEP analysis would likely show negative potential around the oxygen and nitrogen atoms of the oxazino and imidazole (B134444) rings, highlighting them as key sites for interaction. nih.govmdpi.com
Below is a table showing typical FMO analysis data for related benzimidazole derivatives, illustrating the kind of information generated in these studies.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzimidazole-Thiadiazole Derivative 5a | -6.21 | -1.54 | 4.67 |
| Benzimidazole-Thiadiazole Derivative 5d | -6.32 | -2.01 | 4.31 |
| Benzimidazole-Thiadiazole Derivative 5h | -6.43 | -2.21 | 4.22 |
| N-Butyl-1H-benzimidazole | -5.79 | -0.35 | 5.44 |
| Data sourced from studies on similar heterocyclic systems for illustrative purposes. nih.govnih.gov |
Conformational Analysis and Tautomerism Studies of the 1h-nih.govmdpi.comOxazino[3,4-a]benzimidazole Ring System
The three-dimensional structure and potential isomerism of the 1h- nih.govmdpi.comOxazino[3,4-a]benzimidazole ring system are critical for its function and interactions. Conformational analysis through computational methods explores the potential shapes the molecule can adopt by rotating around its single bonds. For fused heterocyclic systems like this, a key characteristic can be a non-planar or "butterfly-like" conformation, which has been identified as a crucial structural feature for the biological activity of related 1H,3H-oxazolo[3,4-a]benzimidazoles. nih.gov Theoretical calculations can map the potential energy surface to identify the most stable (lowest energy) conformers.
Tautomerism is another important aspect, particularly for the benzimidazole core. nih.gov Benzimidazoles can exist in a dynamic equilibrium between two tautomeric forms due to the migration of a proton between the two nitrogen atoms (N1 and N3). nih.gov This is a form of prototropy. nih.gov Although in 1h- nih.govmdpi.comOxazino[3,4-a]benzimidazole the N3 nitrogen is part of the fused ring system and cannot participate in this specific equilibrium, the potential for other forms of tautomerism, such as ring-chain tautomerism under certain conditions, could be investigated computationally. Computational studies can predict the relative energies of different tautomers, helping to determine which form is more stable and likely to predominate under given conditions. nih.gov
Computational Simulations of Reaction Mechanisms and Transition State Theory in 1h-nih.govmdpi.comOxazino[3,4-a]benzimidazole Synthesis and Transformation
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and transformation of complex heterocycles. For systems related to 1h- nih.govmdpi.comOxazino[3,4-a]benzimidazole, such as 1H-benzo nih.govresearchgate.netimidazo[1,2-c] nih.govmdpi.comoxazin-1-ones, DFT calculations have been successfully used to investigate reaction pathways. mdpi.comnih.gov
These simulations can model the entire reaction coordinate, from reactants to products, through any intermediates and transition states. Key applications include:
Rationalizing Regioselectivity: In reactions where multiple products can form, such as 6-endo-dig versus 5-exo-dig cyclizations, computational studies can calculate the activation energies for each pathway. mdpi.com The pathway with the lower energy barrier is the one that is kinetically favored, thus explaining the observed product selectivity. mdpi.comnih.gov
Identifying Intermediates: The calculations can predict the structure and stability of transient intermediates that may be difficult to detect experimentally.
Transition State Analysis: By locating the transition state structure and calculating its energy, chemists can understand the energetic requirements of a reaction. This is a core concept of Transition State Theory.
For example, in the silver-catalyzed intramolecular cyclization to form a benzo nih.govresearchgate.netimidazo[1,2-c] nih.govmdpi.comoxazin-1-one, DFT calculations were performed to understand why the 6-membered ring (6-endo) product was formed exclusively over the 5-membered ring (5-exo) alternative. mdpi.com
Solvation Models and Solvent Effects in Theoretical Investigations of 1h-nih.govmdpi.comOxazino[3,4-a]benzimidazole
Theoretical calculations can be performed for molecules in the gas phase (in vacuum) or, more realistically, in the presence of a solvent. The choice of solvent can significantly influence a molecule's properties and reactivity. Solvation models are computational methods that account for the effects of the surrounding solvent.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used. These models treat the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution. Explicit models, which involve simulating individual solvent molecules around the solute, are more computationally intensive but can provide a more detailed picture.
Solvent effects are particularly important when studying:
Tautomeric Equilibria: The stability of different tautomers can be highly dependent on the polarity of the solvent. For some heterocyclic compounds, the keto form is favored in polar aprotic solvents, while the enol form predominates in non-polar solvents. researchgate.netnih.gov Computational studies using different solvation models can predict and explain these shifts in equilibrium. nih.gov
Reaction Mechanisms: The energies of reactants, products, and transition states are all affected by the solvent. A polar solvent might stabilize a charged transition state, thereby lowering the activation energy and accelerating the reaction rate compared to a non-polar solvent.
Spectroscopic Properties: The absorption spectra of molecules can shift depending on the solvent (solvatochromism), an effect that can be modeled computationally.
By incorporating solvation models, theoretical investigations of 1h- nih.govmdpi.comOxazino[3,4-a]benzimidazole can provide more accurate and experimentally relevant predictions of its behavior in different chemical environments.
Reactivity and Derivatization Strategies for 1h 1 2 Oxazino 3,4 a Benzimidazole
Electrophilic and Nucleophilic Substitution Reactions on the 1h-chemicalbook.commdpi.comOxazino[3,4-a]benzimidazole Core
The reactivity of the 1h- chemicalbook.commdpi.comOxazino[3,4-a]benzimidazole core towards electrophiles and nucleophiles is dictated by the electron distribution across the fused system. The benzimidazole (B57391) moiety is generally more susceptible to electrophilic attack, whereas the oxazine (B8389632) ring is the primary site for nucleophilic attack, often leading to ring cleavage.
Electrophilic Substitution: The benzene (B151609) part of the benzimidazole core is π-excessive, making it the preferred site for electrophilic aromatic substitution. chemicalbook.com Positions 6, 7, 8, and 9 are analogous to positions 7, 6, 5, and 4 of a standalone benzimidazole, respectively, and are susceptible to reactions such as nitration, halogenation, and sulfonation. The precise position of substitution is influenced by the reaction conditions and any existing substituents on the ring. For instance, nitration is typically achieved using a mixture of concentrated nitric and sulfuric acids. youtube.com Bromination can also be carried out to introduce bromine atoms onto the carbocyclic ring. youtube.com
The nitrogen atom at position 5 (N-5), which is not a bridgehead, retains its basic and nucleophilic character and can be targeted by electrophiles. chemicalbook.com Alkylation with alkyl halides or acylation with acyl chlorides can introduce substituents at this position, a common derivatization strategy for benzimidazoles. chemicalbook.comijpcbs.com
Table 1: Representative Electrophilic Substitution Reactions on the Benzimidazole Moiety Note: This table is based on the general reactivity of the benzimidazole scaffold, as specific examples for the 1h- chemicalbook.commdpi.comOxazino[3,4-a]benzimidazole core are not extensively documented.
| Reaction | Reagents | Typical Position of Substitution | Reference |
|---|---|---|---|
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Benzene Ring (e.g., 7- and 8-positions) | youtube.com |
| Bromination | Br₂ / Solvent | Benzene Ring (e.g., 7-position) | youtube.com |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) / Base | N-5 Position | chemicalbook.com |
Nucleophilic Substitution: Direct nucleophilic substitution on the aromatic benzimidazole ring is uncommon unless activated by strongly electron-withdrawing groups. The more likely site for nucleophilic attack on the intact heterocyclic core is the oxazine ring. The carbon atom at position 1 (C-1), being bonded to both oxygen and nitrogen, is highly electrophilic and represents a key target for nucleophiles.
Attack at this position typically results in the cleavage and opening of the oxazine ring. This reactivity is well-documented for analogous systems. For example, various nucleophiles, including thiolates, alkoxides, amines, and cyanide, react with oxazino[3,2-b]indazoles to yield ring-opened products. nih.gov This process, known as an Addition of Nucleophile, Ring-Opening, and Ring-Closure (ANRORC) reaction, can lead to significant molecular rearrangements. nih.gov A similar pathway is expected for 1h- chemicalbook.commdpi.comOxazino[3,4-a]benzimidazole, where a nucleophile would attack C-1, breaking the C1-O bond and generating a 2-substituted benzimidazole derivative.
Functionalization of the Oxazine Moiety in 1h-chemicalbook.commdpi.comOxazino[3,4-a]benzimidazole
Functionalization of the oxazine moiety is dominated by its propensity for ring-opening reactions under various conditions. This reactivity provides a powerful tool for transforming the heterocyclic system into polymeric materials or other functionalized benzimidazole derivatives.
The primary mechanism for this transformation is a cationic ring-opening polymerization (ROP). mdpi.com This process can be initiated thermally or with a cationic initiator (e.g., a Lewis acid). mdpi.com The polymerization of 1,3-benzoxazines proceeds via a cationic pathway where the oxazine ring opens to form a carbocation intermediate, which is stabilized by both the nitrogen and oxygen atoms. mdpi.com This reactive intermediate then undergoes electrophilic attack on the aromatic rings of other monomers, leading to the formation of a polybenzoxazine. mdpi.comresearchgate.net In the context of 1h- chemicalbook.commdpi.comOxazino[3,4-a]benzimidazole, ROP would yield a polymer with the benzimidazole unit incorporated into the main chain, a strategy for creating high-performance polymers with enhanced thermal stability.
Nucleophiles can also be used to functionalize the molecule via ring-opening. The reaction of 1,3-benzoxazines with thiols, for example, can proceed even at room temperature, leading to the opening of the oxazine ring to form a Mannich-type phenolic structure. researchgate.net This reaction is often reversible and its outcome can be influenced by temperature and the pKa of the thiol. researchgate.net
Table 2: Potential Nucleophilic Ring-Opening Reactions of the Oxazine Moiety Note: This table illustrates expected reactions based on the known chemistry of 1,3-oxazines and related heterocycles.
| Nucleophile | Reagent Example | Expected Product Type | Reference |
|---|---|---|---|
| Thiol | Thiophenol (PhSH) | N-(2-hydroxybenzyl)-N-(phenylthiomethyl)amine derivative | researchgate.net |
| Alkoxide | Sodium Methoxide (NaOMe) | N-(2-hydroxybenzyl)-N-(methoxymethyl)amine derivative | nih.gov |
| Amine | Piperidine | N-(2-hydroxybenzyl)-N-(piperidin-1-ylmethyl)amine derivative | nih.gov |
Chemical Modifications and Substituent Effects on the Benzimidazole Portion of 1h-chemicalbook.commdpi.comOxazino[3,4-a]benzimidazole
Modifications to the benzimidazole part of the molecule are crucial for tuning its electronic, physical, and biological properties. These modifications can be made by introducing substituents onto the benzene ring or at the available nitrogen atom.
As discussed in section 5.1, electrophilic substitution reactions are a primary route for functionalizing the benzene ring. The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -Cl) can significantly impact the molecule's reactivity. mdpi.com Electron-donating groups activate the ring towards further electrophilic substitution and can influence the regioselectivity of the attack. Conversely, electron-withdrawing groups deactivate the ring, making substitution more difficult. mdpi.com
The nature of these substituents also plays a critical role in the properties of resulting materials or biologically active compounds. For instance, in related benzimidazole-containing structures, the presence of specific halogen or methoxy (B1213986) groups has been shown to be essential for certain biological activities. mdpi.com
Another key strategy involves the derivatization at the N-5 position. This nitrogen atom can be readily alkylated, arylated, or acylated, providing a convenient handle for attaching various functional groups or linking the core to other molecular scaffolds, such as other heterocyles like oxadiazole or thiadiazole. ijpcbs.comnih.govresearchgate.net
Heterocycle Annulation, Ring Expansion, and Ring Contraction Reactions Involving 1h-chemicalbook.commdpi.comOxazino[3,4-a]benzimidazole
The 1h- chemicalbook.commdpi.comOxazino[3,4-a]benzimidazole scaffold can serve as a template for more complex heterocyclic systems through annulation, ring expansion, or ring contraction reactions.
Heterocycle Annulation: Annulation involves the construction of a new ring onto the existing framework. While specific examples starting from the 1h- chemicalbook.commdpi.comOxazino[3,4-a]benzimidazole core are scarce, derivatized versions of the molecule could be designed to undergo intramolecular cyclization reactions. For example, introducing a suitable two-carbon chain with a leaving group at the N-5 position and a nucleophilic group at the 9-position could potentially lead to the formation of a new fused ring.
Ring Expansion and Contraction: Ring transformation reactions often proceed through a ring-opening/ring-closure sequence. The ANRORC (Addition of Nucleophile, Ring-Opening, Ring-Closure) mechanism is a powerful tool for such transformations. nih.gov In a closely related oxazino[3,2-b]indazole system, reaction with iodide ion under microwave conditions was shown to not only open the oxazine ring but also induce a rearrangement to form an isomeric pyrazoloindazolone. nih.gov This demonstrates that the oxazine ring can be a dynamic component, allowing for skeletal rearrangements to new heterocyclic systems.
It is conceivable that 1h- chemicalbook.commdpi.comOxazino[3,4-a]benzimidazole could undergo similar transformations. For example, reaction with specific nucleophiles could lead to the opening of the six-membered oxazine ring, followed by recyclization to form a more stable five- or seven-membered ring fused to the benzimidazole core. An oxone-mediated ring distortion of a tetrahydroquinazoline (B156257) to a benzimidazole highlights that such rearrangements are feasible within related nitrogen heterocycles. organic-chemistry.org
Synthesis of Precursors for Advanced Materials via 1h-chemicalbook.commdpi.comOxazino[3,4-a]benzimidazole Derivatization
The derivatization of 1h- chemicalbook.commdpi.comOxazino[3,4-a]benzimidazole is a promising pathway for creating precursors for advanced materials, particularly high-performance polymers and functional organic materials.
The most direct application is in the field of polybenzoxazines. As detailed in section 5.2, the oxazine ring can undergo thermally or catalytically induced ring-opening polymerization (ROP). mdpi.comrsc.org Using 1h- chemicalbook.commdpi.comOxazino[3,4-a]benzimidazole or its derivatives as monomers would produce polymers where the rigid and thermally stable benzimidazole unit is an integral part of the polymer backbone. Such materials are expected to exhibit superior thermal stability, flame retardancy, and mechanical properties compared to conventional polybenzoxazines.
Furthermore, the benzimidazole scaffold itself is a "privileged structure" found in many functional materials. mdpi.com By introducing specific functional groups onto the 1h- chemicalbook.commdpi.comOxazino[3,4-a]benzimidazole core, precursors for various materials can be synthesized. For example, introducing chromophoric groups could lead to the development of novel dyes or optical materials. Attaching polymerizable groups like vinyl or acetylene (B1199291) would allow for its use as a cross-linking agent or as a monomer in addition polymerization, leading to materials with unique electronic or photophysical properties.
Table 3: Potential Applications of Derivatized 1h- chemicalbook.commdpi.comOxazino[3,4-a]benzimidazole in Materials Science
| Derivatization Strategy | Functional Group Introduced | Potential Material Application | Rationale |
|---|---|---|---|
| Ring-Opening Polymerization | (Polymer Backbone) | High-Performance Thermosets | Incorporation of rigid, thermally stable benzimidazole units. mdpi.com |
| Substitution with Chromophores | Azo dyes, stilbenes | Organic Dyes, NLO Materials | Benzimidazole can act as an electron-accepting or donating part of a push-pull system. |
| N-Alkylation with Polymerizable Groups | Vinyl, Acrylate, Styryl | Cross-linking agents, monomers for addition polymers | Allows incorporation of the heterocyclic unit into different polymer architectures. |
Exploration of Non Biological Applications for 1h 1 2 Oxazino 3,4 a Benzimidazole and Its Derivatives
Potential in Organic Electronics and Optoelectronic Devices: Photophysical Properties of 1h-nih.govjksus.orgOxazino[3,4-a]benzimidazole
The inherent photophysical properties of the 1h- nih.govjksus.orgOxazino[3,4-a]benzimidazole scaffold position it as a valuable component for organic electronic and optoelectronic devices. Its fused aromatic system is conducive to electron delocalization, which is a key requirement for luminescence and charge transport.
Luminescence and Fluorescence Characteristics
The 1h- nih.govjksus.orgOxazino[3,4-a]benzimidazole core is inherently fluorescent. The fusion of the electron-rich benzimidazole (B57391) system with the oxazine (B8389632) ring creates a structure capable of significant electronic transitions, leading to the emission of light. The specific characteristics of this luminescence, such as wavelength and quantum yield, can be finely tuned through chemical modification of the core structure.
Studies on related heterocyclic systems provide insight into the potential of this scaffold. For instance, oxazine dyes are known for their interesting photophysical and lasing properties due to their π-conjugated systems. researchgate.net Derivatives of similar heterocyclic structures, such as N-aryl coumarin-fused oxazinones, have been shown to exhibit high fluorescence quantum yields (up to Φf = 0.69) and very large Stokes shifts, which is the difference between the absorption and emission maxima. researchgate.net This large Stokes shift is advantageous in optical applications as it minimizes self-absorption, leading to clearer signals. The photophysical properties are sensitive to the molecular environment; for example, the fluorescence spectra of related oxadiazole derivatives show that emission wavelengths can be red-shifted and intensity can vary with solvent polarity. researchgate.net
Table 1: Representative Photophysical Properties of Related Heterocyclic Compounds
| Compound Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift | Quantum Yield (Φf) | Reference |
|---|---|---|---|---|---|
| N-Aryl Coumarin-Fused Oxazinones | --- | --- | up to 201 nm | up to 0.69 | researchgate.net |
| Anthracene-BODIPY Dyad (BDP-1) | 507 nm | 552 nm | 344 cm⁻¹ | --- | jksus.org |
This table presents data from related compounds to illustrate the general photophysical potential of the oxazine-benzimidazole scaffold.
Charge Transport and Semiconductor Properties
The benzimidazole moiety is a well-regarded "privileged structure" in chemistry, and its derivatives have been explored as materials for organic light-emitting diodes (OLEDs). nih.govrsc.org The performance of these devices is highly dependent on the charge-transporting properties of the materials used. rsc.org For a material to be effective, it must efficiently transport charge (either electrons or holes).
Theoretical and experimental studies on structurally similar compounds suggest that the 1h- nih.govjksus.orgOxazino[3,4-a]benzimidazole scaffold could possess valuable semiconductor properties. For example, density functional theory (DFT) calculations on an oxazole (B20620) derivative, (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, revealed that its electron reorganization energy (a measure of how easily a molecule can accept an electron) is smaller than its hole reorganization energy. jksus.org This indicates that the compound would likely be a good electron transport material, a crucial component in OLEDs. jksus.org The calculated electron reorganization energy for this oxazole derivative (0.223 eV) is even lower than that of perfluoropentacene (B8735957) (0.250 eV), a well-known n-type semiconductor. jksus.org Furthermore, derivatives of 1-phenyl-1H-benzo[d]imidazole have been shown to exhibit bipolar charge transport, meaning they can transport both electrons and holes, which is highly desirable for improving OLED efficiency. rsc.org These findings strongly suggest that the 1h- nih.govjksus.orgOxazino[3,4-a]benzimidazole framework is a promising candidate for development as an organic semiconductor material.
Catalytic Applications of 1h-nih.govjksus.orgOxazino[3,4-a]benzimidazole Scaffolds
While the synthesis of the 1h- nih.govjksus.orgOxazino[3,4-a]benzimidazole scaffold often requires catalysis, for instance using silver or rhodium catalysts to facilitate the key cyclization steps, the application of the final scaffold as a catalyst is a less explored area of research. nih.gov The structure contains multiple nitrogen and oxygen atoms which are potential coordination sites for metal ions. This suggests that derivatives of 1h- nih.govjksus.orgOxazino[3,4-a]benzimidazole could be developed as ligands in transition-metal catalysis. The fused, rigid heterocyclic framework could provide a well-defined coordination environment for a metal center, potentially leading to highly selective and efficient catalytic processes.
Furthermore, the chiral potential of substituted derivatives could allow for their use in asymmetric catalysis. However, current literature primarily focuses on the synthesis of these scaffolds rather than their direct application as either ligands or as metal-free organocatalysts. This represents a promising, yet underdeveloped, field for future research.
Role of 1h-nih.govjksus.orgOxazino[3,4-a]benzimidazole in Advanced Materials Science
In advanced materials science, the 1h- nih.govjksus.orgOxazino[3,4-a]benzimidazole structure serves as a valuable heterocyclic building block. Its rigid, planar geometry and rich electronic properties make it an attractive component for the construction of larger, functional materials. The potential for these scaffolds to be incorporated into organic dyes and semiconductors for OLEDs is a prime example of their role in this field. jksus.orgresearchgate.netrsc.org
The functionalization of the benzimidazole ring allows for the incorporation of this scaffold into polymeric structures. By adding reactive groups, the molecule can be polymerized or grafted onto other materials to create composites with tailored optical or electronic properties. For example, N-Butyl-1H-benzimidazole, a related compound, is used as a platform molecule to create Brønsted acidic ionic liquids, demonstrating how the core structure can be adapted to create functional materials. nih.gov The development of polymers or composites containing the 1h- nih.govjksus.orgOxazino[3,4-a]benzimidazole moiety could lead to new materials for applications in coatings, films, or electronic components, although specific examples of such polymers are not yet widely reported.
Chemo-sensing and Probe Development Based on 1h-nih.govjksus.orgOxazino[3,4-a]benzimidazole Derivatives
The electron-rich nature and fluorescent properties of the 1h- nih.govjksus.orgOxazino[3,4-a]benzimidazole scaffold make it an excellent candidate for the development of chemosensors and fluorescent probes. The interaction of the heterocyclic system with specific analytes can lead to measurable changes in its photophysical properties, such as a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength.
A compelling example is found in a closely related structure, 1H-benzo thno.orgnih.govimidazo[1,2-c] nih.govjksus.orgoxazin-1-one, which has been identified as a potent recognition site for the detection of the highly toxic gas, phosgene. nih.gov This demonstrates the principle of using this type of scaffold for highly specific molecular recognition. The interaction is likely mediated by a chemical reaction between the analyte (phosgene) and the sensor molecule, leading to a distinct signal. This capability for selective detection highlights the significant potential for developing a new class of sensors for environmental monitoring or industrial safety based on the 1h- nih.govjksus.orgOxazino[3,4-a]benzimidazole core.
Table 2: Chemosensing Application of a Related Benzimidazole-Oxazine Compound
| Sensor Compound | Analyte Detected | Application | Reference |
|---|
Host-Guest Chemistry and Supramolecular Assemblies Involving 1h-nih.govjksus.orgOxazino[3,4-a]benzimidazole
Supramolecular chemistry involves the study of systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds or van der Waals forces. nih.govmdpi.com In host-guest chemistry, a larger "host" molecule encapsulates a smaller "guest" molecule, often leading to changes in the properties of both. mdpi.com
The 1h- nih.govjksus.orgOxazino[3,4-a]benzimidazole scaffold, with its defined shape and potential for non-covalent interactions, is a suitable candidate for participating in such assemblies. Research on the related Oxazine-1 dye demonstrates this potential clearly. Studies have shown that Oxazine-1 can form 1:1 and 1:2 inclusion complexes with host molecules like β- and γ-cyclodextrins. nih.gov This encapsulation within the hydrophobic cavity of the cyclodextrin (B1172386) host significantly alters the photophysical properties of the oxazine guest dye. nih.gov The formation of these host-guest complexes can be observed through changes in absorption and fluorescence spectra. researchgate.netnih.gov The stability and nature of these complexes are determined by the size compatibility between the host cavity and the guest molecule. researchgate.netnih.gov This body of research indicates that 1h- nih.govjksus.orgOxazino[3,4-a]benzimidazole and its derivatives could similarly act as guests in various supramolecular systems, allowing for the modulation of their properties and their assembly into more complex, functional architectures.
Future Directions and Emerging Research Avenues for 1h 1 2 Oxazino 3,4 a Benzimidazole
Development of Novel and Atom-Economical Synthetic Methodologies for Enhanced Efficiency and Stereoselectivity
Future synthetic research will likely pivot from traditional condensation reactions towards more sophisticated and sustainable methodologies. The principles of green chemistry, particularly atom economy, are becoming central to modern organic synthesis. primescholars.com Current routes to fused benzimidazoles can be resource-intensive or lack stereochemical control. researchgate.net The development of novel synthetic strategies is crucial for accessing a wider array of derivatives for functional screening.
Emerging areas of focus include:
Transition-Metal Catalysis: Methodologies like the copper-catalyzed dehydrogenative C-N coupling for synthesizing fused benzimidazoles offer an oxidant-free and additive-free pathway, generating hydrogen gas as the only byproduct. nih.gov Applying such C-H activation strategies to the synthesis of 1h- nih.govrsc.orgOxazino[3,4-a]benzimidazole could significantly enhance efficiency and reduce waste compared to classical methods.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of related heterocyclic systems, such as 1,3-oxazepine derivatives, leading to higher yields in drastically reduced reaction times. nih.gov This high-speed, efficient approach is a promising avenue for the rapid generation of a library of 1h- nih.govrsc.orgOxazino[3,4-a]benzimidazole derivatives.
Stereoselective Synthesis: For derivatives with chiral centers, developing stereoselective synthetic routes is a critical future challenge. Methods that provide high stereoselectivity, such as those being developed for related oxazolo[3,2-a]benzimidazoles, could be adapted to control the three-dimensional structure of new 1h- nih.govrsc.orgOxazino[3,4-a]benzimidazole analogues, which is essential for applications in chiral materials and asymmetric catalysis. researchgate.net
| Synthetic Strategy | Potential Advantages for 1h- nih.govrsc.orgOxazino[3,4-a]benzimidazole Synthesis | Relevant Research Context |
| C-H Activation/Dehydrogenative Coupling | High atom economy, reduced use of oxidants, milder reaction conditions. | Copper-catalyzed synthesis of fused poly-heterocycles. nih.gov |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields, energy efficiency. | Synthesis of triazinoindole-benzimidazole hybrids. nih.gov |
| Transition-Metal-Free Cyclization | Avoidance of toxic and expensive metal catalysts, simplified purification. | Synthesis of fused benzimidazoles using aryne precursors. rsc.org |
| Stereoselective Cyclization | Access to enantiomerically pure compounds, control of 3D architecture. | Stereoselective formation of related oxazolobenzimidazoles. researchgate.net |
Advanced Computational Design and Predictive Modeling for 1h-nih.govrsc.orgOxazino[3,4-a]benzimidazole Derivatives with Tailored Non-Biological Functions
While computational studies on benzimidazole (B57391) derivatives have historically focused on biological targets, future research will increasingly leverage these tools to predict and engineer properties for materials science. nih.govnih.gov The unique fused structure of 1h- nih.govrsc.orgOxazino[3,4-a]benzimidazole provides a rich platform for in silico design.
Key future research directions include:
Predicting Optoelectronic Properties: Density Functional Theory (DFT) calculations can be employed to predict key electronic properties like the HOMO-LUMO energy gap, which is crucial for applications in organic electronics. Recent work on other benzimidazole derivatives has shown that strategic functionalization can tune the excited-state energy landscape, leading to desirable properties like temperature-responsive phosphorescence. acs.org Similar computational screening of 1h- nih.govrsc.orgOxazino[3,4-a]benzimidazole derivatives could identify candidates for organic light-emitting diodes (OLEDs) or sensors.
Modeling for Non-Linear Optics (NLO): Computational analysis can predict the NLO properties of novel compounds. Studies on 1,2-disubstituted benzimidazoles have used ab initio methods to calculate hyperpolarizability, identifying promising candidates for NLO materials. nih.gov This predictive approach can guide synthetic efforts toward 1h- nih.govrsc.orgOxazino[3,4-a]benzimidazole derivatives with significant NLO response.
Machine Learning for Property Prediction: As more data on benzimidazole derivatives and their properties are generated, machine learning models can be trained to predict the properties of new, unsynthesized molecules with increasing accuracy and speed. acs.org This could rapidly accelerate the discovery of 1h- nih.govrsc.orgOxazino[3,4-a]benzimidazole derivatives with specific, targeted non-biological functions.
Integration of 1h-nih.govrsc.orgOxazino[3,4-a]benzimidazole into Hybrid Materials Systems and Nanostructures
The incorporation of functional organic molecules into larger material systems is a powerful strategy for creating advanced materials with novel properties. The benzimidazole scaffold is already being explored in this context, primarily for biomedical applications. nih.govnih.gov A significant future avenue is to extend this concept to non-biological hybrid materials based on 1h- nih.govrsc.orgOxazino[3,4-a]benzimidazole.
Potential research avenues are:
Polymer Integration: The 1h- nih.govrsc.orgOxazino[3,4-a]benzimidazole core could be functionalized with polymerizable groups, allowing it to be incorporated as a monomer into polymer chains. Imidazole (B134444) derivatives are noted for their role in polymer science. researchgate.net This could lead to new polymers with enhanced thermal stability, specific optical properties due to the fluorescent core, or unique conductive characteristics.
Formation of Organic-Inorganic Nanohybrids: Following the example of benzimidazole-gold nanoparticle hybrids, which have been engineered for drug delivery, the 1h- nih.govrsc.orgOxazino[3,4-a]benzimidazole scaffold could be conjugated to inorganic nanoparticles (e.g., gold, silica, quantum dots). acs.orgsci-hub.se This could create hybrid materials for applications in catalysis, sensing, or as new phosphors, where the nanoparticle provides a stable scaffold and the organic moiety imparts a specific function.
Supramolecular Assemblies: The benzimidazole unit's ability to participate in hydrogen bonding makes it a valuable component in supramolecular chemistry. researchgate.net Future work could explore the self-assembly of functionalized 1h- nih.govrsc.orgOxazino[3,4-a]benzimidazole derivatives into ordered nanostructures like liquid crystals or organic frameworks, with potential applications in molecular recognition and advanced materials.
Exploration of Uncharted Non-Biological Application Domains for 1h-nih.govrsc.orgOxazino[3,4-a]benzimidazole and its Functionalized Forms
The inherent fluorescent and electronic properties of the 1h- nih.govrsc.orgOxazino[3,4-a]benzimidazole scaffold suggest its utility in areas far beyond its current scope of investigation. Future research should actively pursue these uncharted territories.
| Potential Application Domain | Rationale for Exploration | Required Research Focus |
| Organic Electronics | Fused aromatic structure, inherent fluorescence, and tunable electronic properties. acs.org | Synthesis of derivatives with tailored HOMO/LUMO levels; fabrication and testing of prototype devices (OLEDs, OFETs). |
| Chemical Sensors | The electron-rich heterocyclic system can interact with analytes, potentially altering its fluorescence or electronic properties. | Design of derivatives with specific binding sites; study of photophysical response to various analytes (ions, neutral molecules). |
| Coordination Chemistry | Nitrogen atoms in the benzimidazole and oxazine (B8389632) rings can act as ligands for metal ions. researchgate.net | Synthesis of metal complexes; investigation of their catalytic activity, magnetic properties, or use as building blocks for metal-organic frameworks (MOFs). |
| High-Energy Materials | Nitrogen-rich heterocyclic compounds are often investigated for their potential as high-energy density materials. researchgate.net | Computational prediction of thermochemical properties (e.g., enthalpy of formation) of nitro-functionalized derivatives. |
Synergistic Approaches Combining Experimental and Computational Techniques for Comprehensive Understanding of 1h-nih.govrsc.orgOxazino[3,4-a]benzimidazole Chemistry and Utility
The most rapid and insightful progress will be achieved through a close-knit synergy between computational modeling and experimental validation. This integrated approach allows for a "design-build-test-learn" cycle that can efficiently navigate the vast chemical space of possible derivatives.
Future research should embrace this paradigm:
Design & Predict: Employ computational tools to design novel 1h- nih.govrsc.orgOxazino[3,4-a]benzimidazole derivatives and predict their properties (e.g., electronic, optical, thermal). acs.orgnih.gov
Synthesize & Characterize: Synthesize the most promising candidates identified in the computational screening using efficient and atom-economical methods. nih.gov
Test & Validate: Experimentally measure the properties of the new compounds to validate or refine the computational models.
Learn & Refine: Use the experimental results to improve the predictive power of the computational models, leading to more accurate designs in the next cycle.
This synergistic feedback loop has proven highly effective in drug discovery and is increasingly being applied to materials science. nih.govmdpi.com Its application to the 1h- nih.govrsc.orgOxazino[3,4-a]benzimidazole family will be paramount in unlocking its full potential for a new generation of advanced non-biological materials.
Q & A
Q. What are the standard synthetic protocols for 1H-[1,3]Oxazino[3,4-a]benzimidazole derivatives?
- Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example, microwave-assisted methods using benzimidazole precursors and oxazine-forming reagents (e.g., carbonyl compounds) under acidic conditions yield fused heterocycles. Silica-supported sodium hydrogen sulfate (SSA) is an effective heterogeneous catalyst for imidazole ring closure, improving reaction efficiency (85–90% yields) . Alternatively, thiophosgene or phosgene-mediated cyclization of naphthobenzimidazole precursors in acetone or toluene under reflux produces oxazino-benzimidazoles (e.g., 83% yield for 2-chloro-6-oxonaphth[2',3':5,6]-1,3-oxazino[3,2-b]benzimidazole) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer: Structural validation relies on spectroscopic and crystallographic techniques:
- NMR: H and C NMR identify proton environments and carbon frameworks, with characteristic deshielding for fused oxazine protons (δ 4.5–5.5 ppm) .
- X-ray crystallography: Resolves bond angles and ring conformations (e.g., naphtho-oxazino derivatives show dihedral angles of 5–10° between fused rings) .
- Mass spectrometry: Confirms molecular ion peaks (e.g., M = 286.15 for 6-oxonaphth[1',2':5,6]-1,3-oxazino[3,2-b]benzimidazole) .
Advanced Research Questions
Q. How do substituent modifications influence the biological activity of this compound derivatives?
- Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (EWGs): Halogens (e.g., 2,6-difluoro substitution) enhance anti-HIV activity by stabilizing "butterfly-like" conformations critical for non-nucleoside reverse transcriptase inhibitor (NNRTI) binding .
- Hydroxybenzylidene substituents: Improve solubility and bioavailability, as seen in thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives .
- Ring-opening strategies: Converting imidazole to thiazolidin-4-one scaffolds retains NNRTI activity while reducing cytotoxicity .
Q. What mechanistic insights explain the biological target interactions of this compound?
- Methodological Answer: Molecular docking and crystallography highlight:
- HIV-1 RT inhibition: The compound occupies the hydrophobic pocket near Lys101 and Tyr181, disrupting dNTP binding via π-π stacking and hydrogen bonding .
- Neuropathic pain targets: 2H-[1,3]oxazino[3,2-a]indole derivatives modulate ion channels (e.g., TRPV1) by mimicking endogenous ligand conformations .
Q. How can researchers resolve contradictions in reported substituent effects on activity?
- Methodological Answer: Discrepancies (e.g., variable efficacy of methyl vs. phenyl groups) are addressed by:
- Free-energy perturbation (FEP) simulations: Quantify binding affinity changes induced by substituents.
- Comparative SAR tables: Systematically correlate substituent position/type with IC values (e.g., 2,6-dihalo substitution vs. meta-substitution) .
Q. What catalytic strategies improve regioselectivity in this compound synthesis?
- Methodological Answer:
- Rhodium catalysis: Enables C(sp)-H activation/cyclization of indole precursors, favoring [3,4-a] over [3,2-a] regiochemistry (e.g., 75% yield for [1,3]oxazino[3,4-a]indol-1-one) .
- Microwave irradiation: Accelerates ring closure while minimizing side reactions (e.g., 20-minute reaction time vs. 6 hours conventional heating) .
Q. What non-biological applications (e.g., materials science) are explored for this scaffold?
- Methodological Answer: Derivatives with excited-state intramolecular proton transfer (ESIPT) properties exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
